An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-amino-1H-indazole-3-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-amino-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 4-amino-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutics. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data for the title compound.
Synthesis Methodology
The synthesis of methyl 4-amino-1H-indazole-3-carboxylate can be achieved through a multi-step process. A logical and efficient synthetic strategy commences with the formation of a substituted indazole ring, followed by functional group manipulations to yield the desired product. A plausible and commonly employed route involves the initial synthesis of a nitro-substituted indazole precursor, which is subsequently esterified and then reduced to the target amino-indazole.
A general approach for synthesizing the indazole core involves the nitrosation of indole derivatives. Following the formation of the indazole-3-carboxylic acid, standard esterification procedures can be applied. The final step is the reduction of the nitro group to an amine, which can be accomplished using various established methods, such as catalytic hydrogenation.
Proposed Synthetic Pathway
The proposed synthetic pathway is a three-step process starting from 4-nitro-1H-indazole-3-carboxylic acid. This precursor can be synthesized via the nitrosation of the corresponding indole.
Caption: Proposed synthetic pathway for methyl 4-amino-1H-indazole-3-carboxylate.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of methyl 4-amino-1H-indazole-3-carboxylate. These protocols are based on established and reliable procedures for similar chemical transformations.[1]
Step 1: Synthesis of Methyl 4-nitro-1H-indazole-3-carboxylate
Materials:
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4-Nitro-1H-indazole-3-carboxylic acid
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Methanol (MeOH)
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Concentrated Sulfuric Acid (H₂SO₄)
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Crushed Ice
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Ethanol (for recrystallization)
Procedure:
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To a stirred solution of 4-nitro-1H-indazole-3-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid dropwise at a temperature below 10°C.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.
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Filter the resulting precipitate and wash with cold water.
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Recrystallize the crude product from ethanol to afford pure methyl 4-nitro-1H-indazole-3-carboxylate as a yellow solid.
Step 2: Synthesis of Methyl 4-amino-1H-indazole-3-carboxylate
Materials:
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Methyl 4-nitro-1H-indazole-3-carboxylate
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Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH)
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Hydrogen gas (H₂)
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Celite
Procedure:
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In a flask suitable for hydrogenation, dissolve methyl 4-nitro-1H-indazole-3-carboxylate (1 equivalent) in methanol.
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Carefully add a catalytic amount of 10% Pd/C to the solution.
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Evacuate the flask and backfill with hydrogen gas.
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Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
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Monitor the reaction by TLC until the starting material is completely consumed.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Wash the Celite pad with methanol.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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If necessary, purify the product by column chromatography on silica gel to obtain pure methyl 4-amino-1H-indazole-3-carboxylate.
Characterization Data
The structural confirmation and purity assessment of the synthesized methyl 4-amino-1H-indazole-3-carboxylate would be performed using standard analytical techniques. The following tables summarize the expected quantitative and spectroscopic data, which are predicted based on the analysis of structurally related indazole derivatives.[2][3]
Quantitative Data (Predicted)
| Parameter | Predicted Value |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not available |
| Yield | >80% (for the reduction step) |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 | br s | 1H | NH (indazole) |
| ~7.5-7.7 | m | 1H | Ar-H |
| ~7.0-7.2 | m | 1H | Ar-H |
| ~6.5-6.7 | m | 1H | Ar-H |
| ~5.0 | br s | 2H | NH₂ |
| ~3.9 | s | 3H | OCH₃ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~163 | C=O (ester) |
| ~145 | C (Ar-NH₂) |
| ~140 | C (Ar) |
| ~135 | C (Ar) |
| ~125 | C (Ar) |
| ~115 | C (Ar) |
| ~110 | C (Ar) |
| ~105 | C (Ar) |
| ~52 | OCH₃ |
IR (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3450-3300 | N-H stretching (amine and indazole) |
| ~1700 | C=O stretching (ester) |
| ~1620 | N-H bending |
| 1600-1450 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (ester) |
Mass Spectrometry (ESI-MS)
| m/z | Assignment |
|---|---|
| 192.07 | [M+H]⁺ |
| 214.05 | [M+Na]⁺ |
Experimental and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of methyl 4-amino-1H-indazole-3-carboxylate.
